(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl ring is a six-membered carbon ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites . The imidazole ring can undergo a variety of reactions due to its amphoteric nature . The pyrimidine ring can also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure . The presence of multiple rings and functional groups can affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Imaging Applications in Parkinson's Disease
A study focused on synthesizing a compound, HG-10-102-01, from a related chemical structure for potential use as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps with an overall chemical yield, highlighting the compound's application in neurodegenerative disease research (Wang et al., 2017).
Antimicrobial Activity
Research into new pyridine derivatives, including compounds with similar structures, demonstrated variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
A study on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including compounds similar in structure to the queried compound, showed significant anti-inflammatory and analgesic activities. These compounds were explored for their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
Optical and Luminescent Properties
Another application involves the synthesis of derivatives for potential use as emitters with large Stokes' shifts. This research could be relevant for developing low-cost luminescent materials for various applications, including displays and sensors (Volpi et al., 2017).
Anticonvulsant Drug Development
The compound has also been mentioned in the context of developing new anticonvulsant drugs. A specific compound named "Epimidin" was explored for its potential as an anticonvulsant agent, demonstrating the broader interest in related compounds for neurological conditions (Severina et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular and cellular level, resulting in its observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-28-16-3-2-14(20)10-15(16)19(27)25-8-6-24(7-9-25)17-11-18(23-12-22-17)26-5-4-21-13-26/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALXHUMQPKNPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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